1-Methyl-1H-imidazole-5-sulfonyl chloride
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Overview
Description
“1-Methyl-1H-imidazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 479552-18-6 . It has a molecular weight of 180.61 . This compound is typically stored at a temperature of -10 degrees . It is a solid and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5ClN2O2S/c1-7-3-6-2-4 (7)10 (5,8)9/h2-3H,1H3
. This provides a detailed representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid and comes in the form of a powder . It has a molecular weight of 180.61 . It is typically stored at a temperature of -10 degrees .
Scientific Research Applications
Catalysis and Synthesis
1-Methyl-1H-imidazole-5-sulfonyl chloride has been utilized in various chemical syntheses and catalytic processes. For instance, it has been used in the synthesis of N-sulfonyl imines, where it acts as an efficient, green, and reusable catalyst and solvent. This synthesis is significant due to its high yields and the relatively short reaction times required (Zolfigol et al., 2010). Another study describes the use of a similar compound, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, as an acidic ionic liquid catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions, showcasing its versatility in organic synthesis (Sajjadifar et al., 2013).
Oxidation Studies
Research on the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has provided insights into the optimal conditions for the preparation of various sulfonic acids and hydrochlorites, including 1-methyl-3-sulfo-3H-imidazolium chloride (Lezina et al., 2013).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been synthesized for various applications. For example, a study described the preparation of a potent lymphocyte function-associated antigen-1 antagonist and its metabolites labeled with stable isotopes and carbon-14, which are crucial for drug metabolism and pharmacokinetic studies (Latli et al., 2011).
Safety and Stability
The safety and stability of imidazole sulfonyl azide salts, including imidazole-1-sulfonyl azide hydrochloride, have been examined. This is important for handling and storage considerations in laboratories, especially given the impact sensitivity of some of these compounds (Fischer et al., 2012).
Nucleophilic Substitution Studies
The nature of sulfonyl transfer in enzymatic reactions has been explored through the study of the reaction of 1-tosyl-3-methyl-imidazolium chloride with various amines. This research provides valuable insights into the similarities in the nucleophilic behavior of sulfonyl and carbonyl groups (Monjoint & Ruasse, 1984).
Miscellaneous Applications
Various other studies have explored the use of this compound in different chemical reactions and processes, such as the synthesis of imidazo[4,5-d]pyridines, the oxidative chlorination of certain compounds, and the formation of sulfonyl phenoxides with antimicrobial activities. These studies demonstrate the broad applicability of this chemical in various domains of scientific research (Zaki & Proença, 2007; Buth, Arnold, & McNeill, 2007; Ovonramwen, Owolabi, & Falodun, 2021).
Safety and Hazards
Properties
IUPAC Name |
3-methylimidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCGUPGXVCRGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479552-18-6 |
Source
|
Record name | 1-methyl-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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